4-Bromo-2-iodo-3-nitropyridine
Description
4-Bromo-2-iodo-3-nitropyridine is a halogenated pyridine derivative characterized by bromine (position 4), iodine (position 2), and a nitro group (position 3). While direct data for this compound are unavailable in the provided evidence, its structure can be inferred from related analogs. Pyridine derivatives with halogen and nitro substituents are pivotal in organic synthesis, serving as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C5H2BrIN2O2 |
|---|---|
Molecular Weight |
328.89 g/mol |
IUPAC Name |
4-bromo-2-iodo-3-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
InChI Key |
YADBMEVLDVKOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to introduce the bromine and iodine atoms, respectively .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-iodo-3-nitropyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithiums and organomagnesiums.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents, organomagnesium reagents, and transition metal catalysts.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Various substituted pyridines depending on the substituent introduced.
Reduction Reactions: 4-Bromo-2-iodo-3-aminopyridine.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-iodo-3-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-3-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the ring more susceptible to nucleophilic attackThe nitro group can also undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- Bromine and iodine enhance molecular weight and polarizability, favoring electrophilic substitution and cross-coupling (e.g., Suzuki, Ullmann). The iodo group in position 2 (hypothetical compound) offers superior leaving-group ability compared to fluoro or methyl analogs .
- Fluoro substituents (e.g., in 4-bromo-2-fluoro-3-iodopyridine) reduce steric hindrance but increase ring electron deficiency, affecting regioselectivity .
Nitro Group Influence :
- The nitro group in position 3 (common in analogs like 4-bromo-2-methyl-3-nitropyridine) strongly deactivates the pyridine ring, directing further substitutions to specific positions .
Functional Group Trade-offs: Methoxy (in 5-bromo-2-methoxy-3-nitropyridine) improves solubility but reduces reactivity compared to halogens . Amino groups (e.g., 2-amino-5-bromo-3-nitropyridine) enable further derivatization but may complicate stability under acidic conditions .
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